molecular formula C17H20ClN3O3S B319939 N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide

N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide

Cat. No.: B319939
M. Wt: 381.9 g/mol
InChI Key: APVUKHBPLGSGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butylamine with 4-chlorophenyl isocyanate to form the intermediate N-tert-butyl-4-chlorophenylcarbamate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzenesulfonamide
  • N-tert-butyl-4-{[(4-chlorophenyl)amino]carbonyl}amino}benzenesulfonamide

Uniqueness

N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide is unique due to its specific structural features, such as the tert-butyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

1-[4-(tert-butylsulfamoyl)phenyl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-25(23,24)15-10-8-14(9-11-15)20-16(22)19-13-6-4-12(18)5-7-13/h4-11,21H,1-3H3,(H2,19,20,22)

InChI Key

APVUKHBPLGSGIZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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